Gluconamide

lysosomal enzyme inhibition Gaucher disease model structure‑activity relationships

D‑Gluconamide (CAS 3118‑85‑2, C₆H₁₃NO₆, MW 195.17 g/mol) is the primary amide of D‑gluconic acid, characterized by a polyhydroxy‑rich open‑chain backbone that ends in a terminal carboxamide group. The molecule is synthesized from D‑glucono‑1,5‑lactone via ammonolysis, yielding a water‑soluble, non‑ionic carbohydrate amide that retains the full complement of five hydroxyl substituents alongside a neutral amide headgroup.

Molecular Formula C6H13NO6
Molecular Weight 195.17 g/mol
CAS No. 3118-85-2
Cat. No. B1216962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGluconamide
CAS3118-85-2
Synonymsgluconamide
Molecular FormulaC6H13NO6
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(=O)N)O)O)O)O)O
InChIInChI=1S/C6H13NO6/c7-6(13)5(12)4(11)3(10)2(9)1-8/h2-5,8-12H,1H2,(H2,7,13)/t2-,3-,4+,5-/m1/s1
InChIKeyJCZPMGDSEAFWDY-SQOUGZDYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gluconamide (CAS 3118-85-2): Baseline Identity for R&D Procurement and Comparative Benchmarking


D‑Gluconamide (CAS 3118‑85‑2, C₆H₁₃NO₆, MW 195.17 g/mol) is the primary amide of D‑gluconic acid, characterized by a polyhydroxy‑rich open‑chain backbone that ends in a terminal carboxamide group [1]. The molecule is synthesized from D‑glucono‑1,5‑lactone via ammonolysis, yielding a water‑soluble, non‑ionic carbohydrate amide that retains the full complement of five hydroxyl substituents alongside a neutral amide headgroup [2]. Historically, the gluconamide scaffold has been derivatized into N‑alkyl, N‑adamantyl, and gemini surfactant variants for use in surface chemistry, antimicrobial coatings, enzyme‑responsive drug delivery, and gene‑compaction vectors [3].

Why Gluconamide Cannot Be Replaced by Gluconolactone, Glucosamine, or Simple Glucamides in Structurally Demanding Applications


Although D‑gluconolactone, D‑glucosamine, and D‑glucamide all share a six‑carbon polyhydroxy skeleton with D‑gluconamide, the presence of the primary amide terminus ( CONH₂ ) versus a lactone ring, a free amine, or a different amide substitution pattern fundamentally alters hydrogen‑bonding capacity, nucleophilicity, and recognition by biological receptors. For example, the primary amide of D‑gluconamide engages in a dense hydrogen‑bond network that enables enzyme‑responsive gating in mesoporous silica nanoparticles [1], while its non‑basic character renders it non‑toxic to mammalian cells at concentrations where cationic glucosamine derivatives elicit membrane disruption [2]. These steric and electronic distinctions translate into measurable performance gaps in enzyme inhibition, bacterial targeting, and DNA‑compaction efficiency that cannot be matched by generic in‑class surrogates [3].

Product‑Specific Quantitative Differentiation Evidence for D‑Gluconamide Versus Closest Comparators


D‑Gluconamide Inhibits Human Glucocerebrosidase with 2.4‑fold Higher IC₅₀ than Gluconyl Hydrazide, Distinguishing It from Inactive N‑Substituted Analogs

In a direct head‑to‑head enzyme assay, D‑gluconamide achieved 50% inhibition of human liver lysosomal glucocerebrosidase at a concentration of 12 mM, whereas the closely related D‑gluconyl hydrazide reached 50% inhibition at only 5 mM (2.4‑fold more potent) [1]. Importantly, N‑(6‑aminohexyl)‑D‑gluconamide, which retains the gluconamide backbone but adds a primary‑amine spacer, showed no inhibitory activity whatsoever [1]. This demonstrates that the unsubstituted primary amide group of D‑gluconamide is a critical determinant of biological recognition and cannot be functionally mimicked by N‑alkyl congeners or the hydrazide derivative.

lysosomal enzyme inhibition Gaucher disease model structure‑activity relationships

Gluconamide‑Functionalized Silica Nanoparticles (20 nm) Increase Phototoxic Killing of E. coli by 23% Over Non‑Functionalized Counterparts While Eliminating Dark Cytotoxicity

In a controlled photodynamic therapy (aPDT) experiment using E. coli as a model Gram‑negative pathogen, 20‑nm silica nanoparticles loaded with Rose Bengal but without a gluconamide ligand (RB‑20@SiNP) reduced bacterial viability to 35% CFU under green‑light irradiation, while the gluconamide‑functionalized version (RB‑G‑20@SiNP) further reduced viability to 27% CFU—a 23% relative improvement in photokilling [1]. Critically, RB‑20@SiNP exhibited inherent dark cytotoxicity (83% CFU viable in the dark), whereas RB‑G‑20@SiNP completely abolished dark toxicity, maintaining near‑100% viability in the absence of light [1]. The authors attribute this dual benefit to specific carbohydrate–carbohydrate interactions between the gluconamide moiety and bacterial lipopolysaccharides that enhance membrane proximity while shielding the photosensitizer from non‑specific interactions with mammalian cells [1].

antimicrobial photodynamic therapy Gram‑negative targeting nanoparticle surface engineering

C16‑Gluconamide Cationic Surfactant Condenses DNA at a 1:1 Surfactant‑to‑Nucleotide Molar Ratio, Outperforming Shorter‑Chain Homologs in Gene‑Delivery Potential

A homologous series of gluconamide‑type cationic surfactants (CnGAB, n = 10, 12, 14, 16) was evaluated for DNA compaction by fluorescence correlation spectroscopy [1]. The C16‑gluconamide surfactant (C16GAB) achieved full DNA condensation at a surfactant‑to‑nucleotide molar ratio of exactly 1:1, whereas the C12 and C14 analogs required progressively higher ratios, and the C10 analog failed to condense DNA at any tested concentration [1]. The study reports an exponential increase in condensation efficiency with increasing alkyl chain length, with C16GAB requiring an order‑of‑magnitude less surfactant than C12GAB for equivalent DNA compaction [1]. Additionally, differential scanning calorimetry showed that C16GAB perturbs DPPC model membranes less than C12GAB or C14GAB, suggesting a more favorable balance between compaction potency and membrane compatibility [1].

gene delivery DNA compaction cationic surfactant design

Gemini Gluconamide Surfactants Exhibit 100–200‑fold Lower Critical Micelle Concentration than Their Monomeric Counterparts, Enabling Ultra‑Low‑Dose Formulations

Direct surface‑tension comparison of novel N,N′‑dialkyl‑N,N′‑digluconamide ethylenediamine gemini surfactants (Glu(n)‑2‑Glu(n), n = 8, 10, 12) with their corresponding monomeric N‑alkylgluconamide counterparts revealed that the gemini architecture lowers the critical micelle concentration (CMC) by a factor of approximately 100–200 [1]. For instance, the CMC of the gemini surfactant Glu(12)‑2‑Glu(12) is roughly two orders of magnitude below that of the equivalent monomeric C12‑gluconamide surfactant [1]. Furthermore, the static surface tension measured at the CMC is significantly lower for the gemini series, indicating a more tightly packed monolayer at the air–water interface [1]. Cryo‑TEM confirmed that the gemini surfactants self‑assemble into worm‑like micelles, a morphology not observed with the monomeric forms at comparable concentrations [1].

gemini surfactants critical micelle concentration sugar‑based amphiphiles

Gluconamide‑Capped Mesoporous Silica Achieves Zero‑Leakage Cargo Sequestration and Complete Enzyme‑Triggered Release, Outperforming Conventional pH‑ or Redox‑Responsive Gating in Biological Specificity

MCM‑41 mesoporous silica nanoparticles capped with a polymerized gluconamide derivative (material S1) exhibited absolute zero release of the entrapped dye Safranine O in aqueous suspension over extended periods in the absence of amidase or pronase enzymes, a result of the steric hindrance and dense hydrogen‑bond network formed by the gluconamide cap [1]. Upon addition of amidase (which hydrolyzes the gluconamide amide bond) or pronase, rapid and complete cargo release was triggered [1]. When loaded with the cytotoxic antitumor drug camptothecin (S1–CPT), the gluconamide‑capped system was non‑toxic to HeLa and MCF‑7 cells in the absence of intracellular amidase activity but induced significant cell death upon internalization and lysosomal enzyme exposure [1]. This contrasts with conventional pH‑responsive or redox‑responsive gating systems, which often exhibit basal leakage under physiological conditions and lack enzymatic selectivity [1].

stimuli‑responsive drug delivery enzyme‑triggered release mesoporous silica nanoparticles

High‑Confidence Application Scenarios for Gluconamide Based on Verified Differential Evidence


Lysosomal Enzyme Inhibitor Screening and Gaucher Disease Model Studies

The demonstrated IC₅₀ of 12 mM against human lysosomal glucocerebrosidase, combined with the complete loss of activity upon N‑substitution, makes D‑gluconamide a reference inhibitor for discriminating active‑site recognition requirements in β‑glucosidase pharmacology [1]. Researchers investigating Gaucher disease mechanisms or screening chaperone therapies can use D‑gluconamide as a well‑characterized, moderate‑affinity control compound whose inhibition profile is orthogonal to that of iminosugar‑type inhibitors.

Gram‑Negative‑Selective Antimicrobial Photodynamic Coatings and Wound Dressings

Gluconamide‑functionalized silica or cellulose nanocrystal carriers loaded with photosensitizers (e.g., Rose Bengal or IR780) achieve selective binding to Gram‑negative bacterial lipopolysaccharides, enabling targeted photodynamic inactivation of E. coli, P. aeruginosa, and other priority pathogens with minimal dark cytotoxicity to mammalian cells [2]. This profile supports the development of light‑activated antimicrobial dressings, catheter coatings, and surface decontamination products where off‑target toxicity must be negligible.

Non‑Viral Gene‑Delivery Vector Formulation

C16‑gluconamide cationic surfactants (C16GAB) condense plasmid DNA at the theoretical minimum 1:1 charge ratio, outperforming shorter‑chain CnGAB analogs and many commercial cationic lipids that require 3–5‑fold charge excess [3]. This efficiency reduces the total lipid load in transfection formulations, potentially lowering immunogenicity and material cost. Formulators developing lipid‑based or hybrid gene‑delivery nanoparticles should prioritize the C16‑gluconamide headgroup architecture for optimal DNA packaging.

Ultra‑Low‑Dose Sugar‑Based Surfactant Systems for Personal Care and Industrial Wetting

Gemini‑type gluconamide surfactants (Glu(n)‑2‑Glu(n)) reduce the critical micelle concentration by two orders of magnitude compared to monomeric N‑alkylgluconamides, enabling effective surface‑tension lowering at surfactant concentrations below 10⁻⁵ M [4]. This property is directly actionable for formulators of mild, sugar‑based shampoos, facial cleansers, and agricultural wetting agents who seek to minimize surfactant content while maintaining performance—a differentiator that monomeric gluconamides or alkyl polyglucosides cannot match at equivalent doses.

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